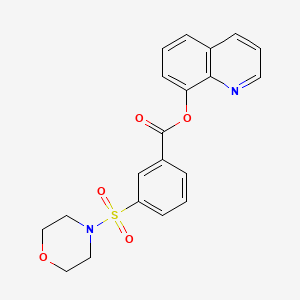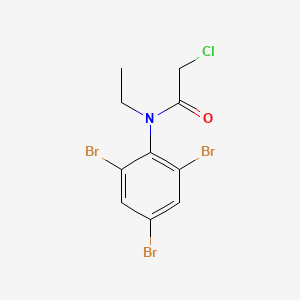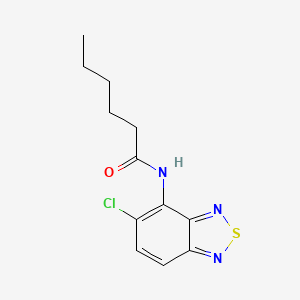![molecular formula C28H27NO4 B15017070 heptyl 4-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzoate](/img/structure/B15017070.png)
heptyl 4-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptyl 4-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzoate is a complex organic compound with the molecular formula C28H27NO4. This compound is characterized by its unique structure, which includes a heptyl chain, a benzoate group, and an indenoisoquinoline core.
準備方法
The synthesis of heptyl 4-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzoate involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production.
化学反応の分析
Heptyl 4-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the benzoate group or the heptyl chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl groups in the indenoisoquinoline core, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate group, where nucleophiles such as amines or thiols replace the ester group, forming amides or thioesters.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Heptyl 4-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzoate has several scientific research applications:
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new polymers and materials with unique properties.
作用機序
The mechanism of action of heptyl 4-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The indenoisoquinoline core is known to intercalate with DNA, disrupting the replication and transcription processes. This can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects .
類似化合物との比較
Heptyl 4-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzoate can be compared with other similar compounds, such as:
Heptyl 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate: This compound has a similar structure but includes chlorine atoms, which may alter its chemical and biological properties.
Heptyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate:
The uniqueness of this compound lies in its specific structure and the absence of halogen substitutions, which may influence its interactions with biological targets and its overall reactivity.
特性
分子式 |
C28H27NO4 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
heptyl 4-(5,7-dioxo-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaen-6-yl)benzoate |
InChI |
InChI=1S/C28H27NO4/c1-2-3-4-5-6-17-33-28(32)20-9-13-21(14-10-20)29-26(30)22-15-11-18-7-8-19-12-16-23(27(29)31)25(22)24(18)19/h9-16H,2-8,17H2,1H3 |
InChIキー |
HGNPWTPPIXHBOA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(CC5)C=C3)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B15016996.png)

![(5E)-3-{[(2-fluorophenyl)amino]methyl}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B15017002.png)
![4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl naphthalene-1-carboxylate](/img/structure/B15017007.png)

![N,N'-bis{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}benzene-1,3-dicarboxamide](/img/structure/B15017020.png)
![N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15017025.png)
![2-(2-chlorophenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15017031.png)
![N-[4-(pentyloxy)phenyl]benzenesulfonamide](/img/structure/B15017039.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B15017053.png)
acetyl}hydrazinylidene)-N-(2-methyl-5-nitrophenyl)butanamide](/img/structure/B15017054.png)
![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B15017062.png)
![2-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B15017077.png)

